molecular formula C16H25NO3 B3851086 1,1'-{[2-(allyloxy)benzyl]imino}di(2-propanol)

1,1'-{[2-(allyloxy)benzyl]imino}di(2-propanol)

Cat. No. B3851086
M. Wt: 279.37 g/mol
InChI Key: SUYZTXLJGUYTHL-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its molecular formula, structure, and other identifiers. It also includes its appearance (physical state and color), odor, and other sensory characteristics .


Synthesis Analysis

The synthesis of a compound refers to the process of creating it from simpler reagents. The synthesis analysis of a compound involves studying the methods used to synthesize it, the reagents used, the conditions under which the synthesis occurs, and the yield of the compound .


Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. This includes the types of bonds (covalent, ionic, etc.) between the atoms, the shape of the molecule, and the presence of any functional groups .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This includes the reagents it reacts with, the products of these reactions, and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

The physical properties of a compound include its melting point, boiling point, density, and solubility. The chemical properties refer to its reactivity with other substances .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. This is particularly relevant for drugs, which can have mechanisms of action at the molecular or cellular level .

Safety and Hazards

This involves studying the potential dangers associated with the compound. This includes its toxicity, flammability, and environmental impact .

Future Directions

Future directions in the study of a compound could involve finding new synthesis methods, discovering new reactions, studying its mechanism of action in more detail, or finding new applications for the compound .

properties

IUPAC Name

1-[2-hydroxypropyl-[(2-prop-2-enoxyphenyl)methyl]amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-4-9-20-16-8-6-5-7-15(16)12-17(10-13(2)18)11-14(3)19/h4-8,13-14,18-19H,1,9-12H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYZTXLJGUYTHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC1=CC=CC=C1OCC=C)CC(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Hydroxypropyl-[(2-prop-2-enoxyphenyl)methyl]amino]propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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